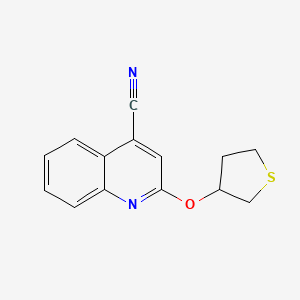

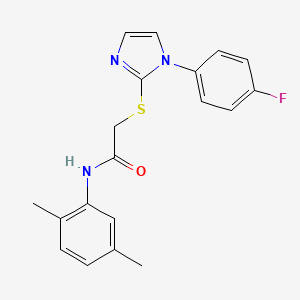

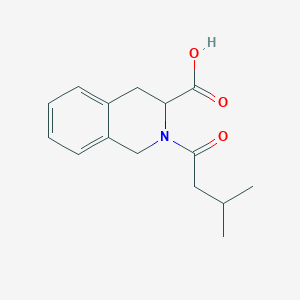

![molecular formula C19H18N4O2 B2821943 3-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one CAS No. 1235088-08-0](/img/structure/B2821943.png)

3-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a novel, highly potent (low nM), and isoform-selective (1500-fold) inhibitor of aldo-keto reductase AKR1C3 . This enzyme is a target of interest in both breast and prostate cancer .

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolines, a core structure in the compound, can be achieved through Bischler-Napieralski-type synthesis . This involves the use of phenylethanols and nitriles via a tandem annulation, forming a phenonium ion as a stable and reactive primary phenylethyl carbocation .Molecular Structure Analysis

Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .Chemical Reactions Analysis

The compound has shown good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known dinitrobenzamide substrate . The positioning of the carboxylate was found to be critical, although it could be substituted by acid isosteres and amides .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Synthesis Techniques: Research has explored methods for generating isoquinolines and related compounds through cycloaddition reactions and C-H activation. For instance, the use of aryne cycloaddition to synthesize isoquinolines demonstrates a method that could be adapted for similar structures, highlighting the versatility of aryne intermediates in constructing complex heterocycles (Gonsalves, Melo, & Gilchrist, 1992).

- Structural Characterization: Studies on the crystal structure of related compounds reveal insights into their molecular geometry, bond lengths, and angles, which are crucial for understanding their reactivity and potential interactions in biological systems (Osyanin, Ivleva, Rybakov, & Klimochkin, 2015).

Biological Applications and Material Science

- Antibacterial Activity: Certain derivatives of related heterocyclic compounds have been evaluated for their antimicrobial activities, suggesting the potential of these structures in developing new antibacterial agents. For example, studies have synthesized and tested various triazole derivatives for their effectiveness against microbial strains, indicating a route to discover novel antibacterial substances (Hassaneen, Hassaneen, Mohammed, & Pagni, 2011).

- Corrosion Inhibition: Research into benzoxazines and similar heterocyclic compounds as corrosion inhibitors on metal surfaces in acidic environments demonstrates the material science applications of these molecules. The effectiveness of these compounds relates to their structure, suggesting potential industrial applications in protecting metals against corrosion (Kadhim et al., 2017).

Wirkmechanismus

Target of Action

The primary target of this compound is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .

Mode of Action

The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme . The specific pathways and their downstream effects would require further investigation.

Pharmacokinetics

The compound has shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate .

Result of Action

The inhibition of AKR1C3 by this compound could potentially lead to therapeutic effects in diseases such as breast and prostate cancer, where AKR1C3 is implicated

Zukünftige Richtungen

The compound has shown promise as a potent and selective inhibitor of AKR1C3, suggesting potential applications in the treatment of hormone-dependent cancers such as breast and prostate cancer . Future research could focus on further optimizing the potency and selectivity of the compound, as well as investigating its efficacy and safety in preclinical and clinical studies.

Eigenschaften

IUPAC Name |

3-[1-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxopropan-2-yl]-1,2,3-benzotriazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-13(23-19(25)16-8-4-5-9-17(16)20-21-23)18(24)22-11-10-14-6-2-3-7-15(14)12-22/h2-9,13H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKGNPRQPOBWTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC2=CC=CC=C2C1)N3C(=O)C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

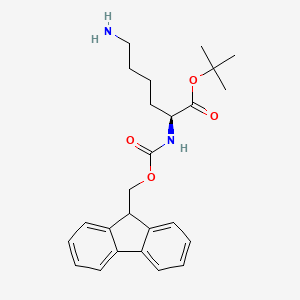

![(2E)-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2821862.png)

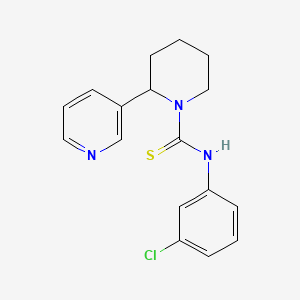

![Tert-butyl 4-[(fluorosulfonyl)methyl]azepane-1-carboxylate](/img/structure/B2821865.png)

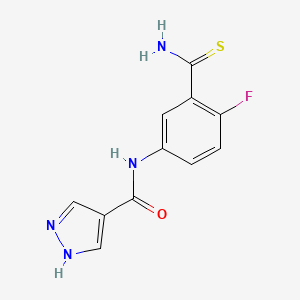

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2821872.png)

![6,8-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2821878.png)

![2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2821879.png)